REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[CH:17]=[CH:16][CH:15]=[C:14]2[C:10]=1[CH:11]=[C:12]([C:18]([O:20][CH3:21])=[O:19])[NH:13]2)[C:2]1C=CC=CC=1.C(OCC)(=[O:24])C>[Pd]>[C:1]([O:8][C:9]1[CH:17]=[CH:16][CH:15]=[C:14]2[C:10]=1[CH:11]=[C:12]([C:18]([O:20][CH3:21])=[O:19])[NH:13]2)(=[O:24])[CH3:2]
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C2C=C(NC2=CC=C1)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
4 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for 1 hour at 25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 50-60° C.
|
Type
|
CUSTOM
|
Details
|
for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
until 3.7 litres of hydrogen was absorbed
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
WASH
|
Details
|
washed with warm ethyl acetate(100 ml)
|
Type
|
ADDITION
|
Details
|
To the combined filtrates was added acetic anhydride (40 ml) and 4-dimethylaminopyridine (1.0 g)
|
Type
|
ADDITION
|
Details
|
Ethanol (15 ml) was added
|
Type
|
CUSTOM
|
Details
|
by evaporation in vacuo
|
Type
|
ADDITION
|
Details
|
hexane (1 litre) was added
|
Type
|
CUSTOM
|
Details
|
crystallisation of the product as white needles (37 g, 93%)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)OC1=C2C=C(NC2=CC=C1)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |